1-(4-Amino-3-nitrophenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of related compounds, like "1-(4-Amino-3-nitrophenyl)ethanone," often involves multiple steps, including nitration, amination, and condensation reactions. For instance, a study describes a convenient approach towards the synthesis of amino-substituted benzothiophenes, which could be related to the synthesis pathways of similar nitro and amino-substituted compounds (Androsov et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(4-Amino-3-nitrophenyl)ethanone" is characterized by the spatial arrangement of the nitro, amino, and ethanone functional groups. Crystallographic studies, such as those on related compounds, reveal nearly planar structures with specific intermolecular interactions, such as hydrogen bonding, that influence their solid-state arrangement and properties (Kocabıyık et al., 2012).
Chemical Reactions and Properties
"1-(4-Amino-3-nitrophenyl)ethanone" and its derivatives undergo various chemical reactions, including reduction, nitration, and condensation. The presence of amino and nitro groups allows for selective reactivity, such as the reduction of the nitro group to an amine or the participation of the amino group in condensation reactions. An example includes the synthesis of nitro-catechol structures as potent inhibitors, indicating the compound's reactivity towards selective enzymatic inhibition (Learmonth et al., 2002).
Physical Properties Analysis
The physical properties of "1-(4-Amino-3-nitrophenyl)ethanone" include its melting point, solubility in various solvents, and crystal structure. These properties are significantly influenced by the compound's molecular structure and intermolecular forces. For instance, research on similar nitrophenyl compounds highlights the importance of solubility data and phase diagrams in understanding the compound's behavior in different solvents (Li et al., 2019).
Chemical Properties Analysis
The chemical properties of "1-(4-Amino-3-nitrophenyl)ethanone" are defined by the reactivities of its functional groups. The nitro group offers electrophilic sites for reduction reactions, while the amino group can engage in nucleophilic addition or condensation reactions. Studies on the reactivity of similar compounds provide insights into their potential chemical transformations and applications (Robles et al., 1993).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Aminobenzo[b]thiophenes : 1-(2-chloro-5-nitrophenyl)ethanone, a related compound, is used in the Willgerodt–Kindler reaction with primary or secondary amines and sulfur for a simple, efficient one-pot synthesis of 3-aminobenzo[b]thiophenes. This showcases its role in synthesizing complex organic compounds (Androsov et al., 2010).
Phase Equilibrium and Ternary Phase Diagrams : Research on the solid-liquid phase equilibrium and ternary phase diagrams of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, compounds structurally similar to 1-(4-Amino-3-nitrophenyl)ethanone, provides crucial data for chemical synthesis and separation processes (Li et al., 2019).
Synthesis of Novel Organic Compounds : 1-(4-nitrophenyl)ethanone and related derivatives are integral in synthesizing novel organic compounds with potential pharmacological activities, such as 1-[1-(4-nitrophenyl)ethylidene]thiosemicarbazide (Wang et al., 2008).
Biological Applications
Antibacterial and Antifungal Activities : Derivatives of 1-(4-nitrophenyl)ethanone have been studied for their antibacterial and antifungal properties. Compounds like 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives have shown inhibitory effects on the growth of bacterial cells, indicating potential applications in fighting infections (Bhasker et al., 2018).
Synthesis of Arylsulfonamide-Based Compounds : Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, synthesized from derivatives of 1-(4-nitrophenyl)ethanone, have been evaluated for antioxidant, antifungal, and antibacterial activities, revealing the compound's potential in developing new therapeutic agents (Kumar & Vijayakumar, 2017).
Computational Biochemistry and Drug Design : Studies on compounds like 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone provide insights into the structural and vibrational properties crucial for the design of arylpiperazine-based drugs, demonstrating the role of 1-(4-nitrophenyl)ethanone derivatives in drug discovery (Onawole et al., 2017).
Safety And Hazards
The safety data sheet for a similar compound, “4-Amino-3-nitrophenylboronic acid pinacol ester”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for “1-(4-Amino-3-nitrophenyl)ethanone” could involve further exploration of its potential uses in various fields. For instance, the ternary phase equilibrium for “1-(3-nitrophenyl)ethanone” and “1-(4-nitrophenyl)ethanone” in methanol or n-propanol has been determined, which could play an important part in separating the mixture of these two compounds .
properties
IUPAC Name |
1-(4-amino-3-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXVSPCPGWULB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468977 | |
Record name | 1-(4-amino-3-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-3-nitrophenyl)ethanone | |
CAS RN |
1432-42-4 | |
Record name | 1-(4-amino-3-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-amino-3-nitrophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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